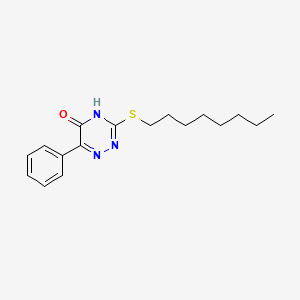![molecular formula C25H18N2O3S2 B14098009 2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098009.png)
2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzothiazole, thiophene, and chromeno-pyrrole moieties
Métodos De Preparación
The synthesis of 2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: Starting with 2-aminothiophenol and ethyl bromoacetate, the benzothiazole ring is formed through cyclization.
Introduction of Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a suitable thiophene derivative.
Construction of Chromeno-Pyrrole Core: The chromeno-pyrrole core is synthesized through a series of condensation and cyclization reactions involving appropriate aldehydes and amines.
Final Assembly: The final compound is obtained by coupling the benzothiazole-thiophene intermediate with the chromeno-pyrrole core under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole, thiophene, and chromeno-pyrrole rings, leading to the formation of diverse derivatives.
Cyclization: Intramolecular cyclization reactions can further modify the core structure, potentially leading to novel ring systems.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.
Aplicaciones Científicas De Investigación
2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Materials Science: Its electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects such as anti-cancer or anti-inflammatory actions.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Induce Apoptosis: The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
Comparación Con Compuestos Similares
Similar compounds to 2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
Benzothiazole Derivatives: Compounds like 6-ethyl-1,3-benzothiazol-2-amine share the benzothiazole core and exhibit similar biological activities.
Thiophene Derivatives: Thiophene-based compounds are known for their electronic properties and are used in materials science.
Chromeno-Pyrrole Derivatives: These compounds are explored for their potential in medicinal chemistry and organic synthesis.
The uniqueness of this compound lies in its multi-functional structure, which combines the properties of benzothiazole, thiophene, and chromeno-pyrrole moieties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C25H18N2O3S2 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
2-(6-ethyl-1,3-benzothiazol-2-yl)-7-methyl-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18N2O3S2/c1-3-14-7-8-16-19(12-14)32-25(26-16)27-21(18-5-4-10-31-18)20-22(28)15-11-13(2)6-9-17(15)30-23(20)24(27)29/h4-12,21H,3H2,1-2H3 |
Clave InChI |
NNVLZQLWQUTVBT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)C)C6=CC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol](/img/structure/B14097931.png)
![4-chloro-N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]aniline](/img/structure/B14097940.png)


![tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B14097953.png)
![sodium;2-[5-[[(6R,7R)-2-carboxy-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]ethanolate](/img/structure/B14097960.png)


![3-tert-butyl-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B14097974.png)
![2-Butyl-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097982.png)
![1-(Pyridin-3-yl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097986.png)
![1-methyl-3-(2-methylprop-2-en-1-yl)-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097991.png)
![2-Cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14097995.png)
![2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098014.png)
